Bicyclo[1.1.1]pentane-1,3-diyldimethanol
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Overview
Description
Bicyclo[1.1.1]pentane-1,3-diyldimethanol is a unique organic compound characterized by its rigid bicyclic structure. This compound has garnered significant interest due to its potential applications in various fields, including materials science, pharmaceuticals, and organic synthesis. The bicyclo[1.1.1]pentane core provides a stable and compact framework that can be functionalized to create a wide range of derivatives.
Scientific Research Applications
Mechanism of Action
While the mechanism of action of Bicyclo[1.1.1]pentane-1,3-diyldimethanol is not explicitly mentioned in the search results, Bicyclo[1.1.1]pentanes have been demonstrated to be bioisosteres of the phenyl ring . This suggests that they could potentially mimic the behavior of phenyl rings in biological systems.
Future Directions
Bicyclo[1.1.1]pentanes (BCPs) are increasingly being used in drug discovery due to their ability to improve the physicochemical properties of prospective drug candidates . The difficulty in their large-scale preparation is still a problem, that often outweighs the corresponding derivatives to becoming clinical candidates . Therefore, future research may focus on developing practical general reactions that give Bicyclo[1.1.1]pentanes on mg- to kg-quantities using just light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[1.1.1]pentane-1,3-diyldimethanol typically involves the reaction of [1.1.1]propellane with various reagents. One common method includes the reduction of propellane using lithium 4,4′-di-tert-butylbiphenylide (LiDBB) to form 1,3-dilithiated bicyclo[1.1.1]pentane, which can then react with electrophiles to yield the desired product . Another approach involves the use of transition metal catalysts to facilitate cross-coupling reactions, forming 1,3-disubstituted bicyclo[1.1.1]pentanes .
Industrial Production Methods
Industrial production of this compound can be scaled up using light-mediated reactions and radical initiators. For example, the reaction of [1.1.1]propellane with various reagents under irradiation conditions can produce large quantities of the compound . Additionally, the haloform reaction of diketones in batch processes can yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which can be further transformed into the desired product .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[1.1.1]pentane-1,3-diyldimethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s rigid structure allows for selective functionalization at specific positions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include transition metal catalysts, lithium reagents, and radical initiators. For example, cross-coupling reactions using palladium or nickel catalysts can form carbon-carbon bonds, while lithium reagents can facilitate the formation of dilithiated intermediates .
Major Products
The major products formed from the reactions of this compound include various 1,3-disubstituted derivatives.
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane-1,3-diyldimethanol can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: This compound shares the same bicyclic core but has carboxylic acid groups instead of hydroxyl groups.
1,3-Disubstituted bicyclo[1.1.1]pentanes: These compounds have different substituents at the 1 and 3 positions, providing a range of functional groups for further modification.
Bicyclo[1.1.1]pentane-containing aromatic lipoxin B4 analogues: These analogues incorporate the bicyclo[1.1.1]pentane core into larger, more complex molecules for potential therapeutic applications.
The uniqueness of this compound lies in its ability to serve as a versatile scaffold that can be easily functionalized, providing a wide range of derivatives with diverse applications.
Properties
IUPAC Name |
[3-(hydroxymethyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-4-6-1-7(2-6,3-6)5-9/h8-9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAXTAAJBSRXMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)CO)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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